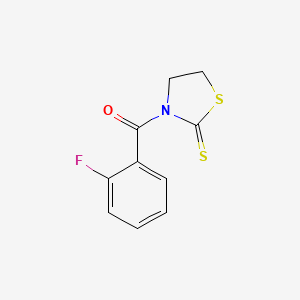

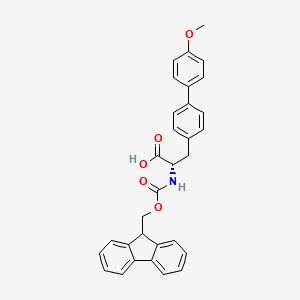

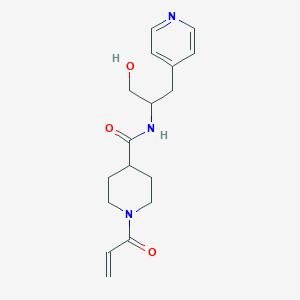

![molecular formula C19H15N7O3S B2511373 3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207019-77-9](/img/structure/B2511373.png)

3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those containing the pyrimidine moiety, has been a subject of interest due to their diverse biological activities. In the first paper, the authors describe a method for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives. This process involves a tandem aza-Wittig and annulation reactions using iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide. The described protocol offers a straightforward approach to obtain pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The compound "3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex molecule featuring several heterocyclic rings, including a triazolopyrimidinone core, an oxadiazole ring, and a thiophene unit. The molecular structure likely exhibits significant aromatic character due to the presence of these conjugated systems, which may influence its electronic properties and reactivity. However, the provided papers do not directly discuss the molecular structure of this specific compound .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "this compound". However, based on the synthesis methods described for related compounds, it can be inferred that the compound may be synthesized through similar tandem reactions involving the formation of intermediate structures followed by cyclization to form the final heterocyclic framework. The presence of functional groups such as the oxadiazole might also suggest potential reactivity with nucleophiles or electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the synthesis of similar compounds, it can be speculated that the compound may exhibit solid-state properties at room temperature and could have potential solubility in organic solvents. The aromatic nature of the compound suggests it may have a relatively high melting point and may exhibit fluorescence under certain conditions. The biological activity, as seen in related compounds, indicates that it may interact with biological targets, potentially leading to antibacterial properties as seen in the second paper with related triazolopyrimidine compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Triazolopyrimidines : The rearrangement of thiazolopyrimidines into triazolopyrimidines demonstrates the chemical versatility of such compounds. This process involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]- pyrimidin-3(2H)-ones, highlighting the synthetic pathways that can be employed to generate complex molecules with potential biological activities (Lashmanova et al., 2019).

Antimicrobial and Tuberculostatic Activities : Analogues of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity. These compounds, derived from three-component condensations, show promise as antituberculous agents, indicating the potential for these compounds to contribute to the treatment of tuberculosis (Titova et al., 2019).

Antihypertensive Applications : Triazolopyrimidine derivatives have been investigated for their antihypertensive properties. Pharmacophore modeling and synthesis of these compounds have led to the discovery of derivatives with significant effects in reducing mean arterial blood pressure, showcasing the therapeutic potential of these molecules in managing hypertension (Keshari et al., 2020).

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O3S/c1-2-28-13-7-5-12(6-8-13)26-18-16(22-24-26)19(27)25(11-20-18)10-15-21-17(23-29-15)14-4-3-9-30-14/h3-9,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXJSBXRPGLTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

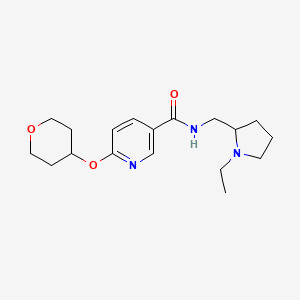

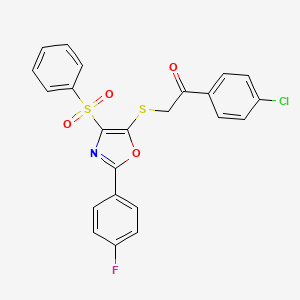

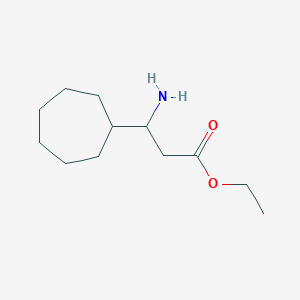

![Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2511297.png)

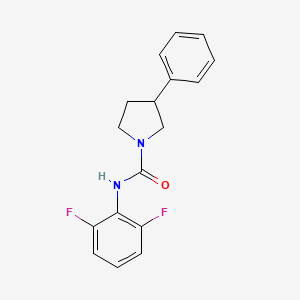

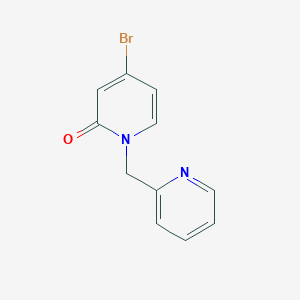

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)

![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

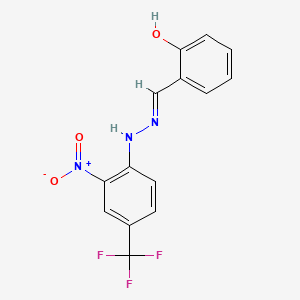

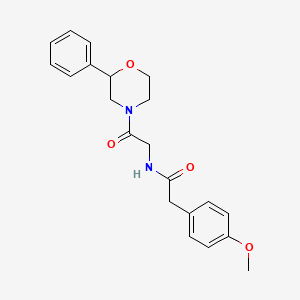

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)